4,4-Dimethylthiochroman
Overview
Description
4,4-Dimethylthiochroman is a chemical compound with the molecular formula C11H14S . It has a molecular weight of 178.30 g/mol . The IUPAC name for this compound is 4,4-dimethyl-2,3-dihydrothiochromene .
Synthesis Analysis
A new route for the synthesis of 6-bromo-4,4-dimethylthiochroman was proposed, which starts from bromobenzene and involves chlorosulfonation, reduction, thioetherification, and cyclization . Another one-pot method of preparation of 6-bromo-4,4-dimethylthiochroman starts from bromobenzene and involves chlorosulfonation, reduction, ether-ization, and cyclization .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3
. The Canonical SMILES representation is CC1(CCSC2=CC=CC=C21)C
.
Chemical Reactions Analysis
The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 178.30 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 178.08162162 g/mol .
Scientific Research Applications
Synthesis Methods
- One-pot Synthesis : A study by Zhou et al. (2013) detailed a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman from bromobenzene. This approach is highlighted for its low consumption and low pollution, improving on previous methods by using byproducts from the initial steps as a catalyst in the final step (Zhou et al., 2013).
Chemical Properties and Applications
- Charge Transfer Band Investigation : Bakhshiev et al. (2006) investigated the solvatochromic and solvatofluorochromic properties of 4-dimethylaminochalcone, a compound related to 4,4-dimethylthiochroman. These properties are relevant in various medical and biological studies, particularly in understanding the influence of solvents on the optical spectra of molecules (Bakhshiev et al., 2006).
Biochemical Research
Synthesis and Characterization in Pharmacology : Research by Waugh et al. (1985) synthesized and characterized several heteroarotinoids, including this compound derivatives, assessing their pharmacological activities in vitamin A deficient hamster tracheal organ cultures. This study is significant for understanding the biological activity of these compounds (Waugh et al., 1985).
Agonist Discovery for GPR14/Urotensin-II Receptor : Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, where this compound played a role in the development of this pharmacological research tool. This discovery is critical for advancing drug development and understanding receptor interactions (Croston et al., 2002).
Molecular and Cellular Biology
- DMSO Influence on Cellular Processes : Verheijen et al. (2019) explored the biological effect of DMSO, a solvent related to this compound, in 3D cardiac and hepatic microtissues. The study is crucial for understanding how such solvents can impact cellular processes and the epigenetic landscape, particularly in cryopreservation and in vitro assays (Verheijen et al., 2019).
Mechanism of Action
Target of Action
4,4-Dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . The primary targets of these medicines are the retinoic acid receptors (RARs) .
Mode of Action
Tazarotene, a medicine that uses this compound as an intermediate, is a retinoid prodrug . It is converted to its active form, the cognate carboxylic acid of tazarotene (AGN 190299), by rapid deesterification in animals and humans . The active form, AGN 190299 (“tazarotenic acid”), binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, but shows relative selectivity for RARβ, and RARγ and may modify gene expression .
Biochemical Pathways
It is known that topical tazarotene blocks the induction of mouse epidermal ornithine decarboxylase (odc) activity, which is associated with cell proliferation and hyperplasia . In cell culture and in vitro models of skin, tazarotene suppresses the expression of MRP8, a marker of inflammation present in the epidermis of psoriasis patients at high levels .
Pharmacokinetics
Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . Little parent compound could be detected in the plasma. Tazarotenic acid was highly bound to plasma proteins (> greater than 99%). Tazarotene and tazarotenic acid were metabolized to sulfoxides, sulfones, and other polar metabolites which were eliminated through urinary and fecal pathways . The half-life of tazarotenic acid was approximately 18 hours, following topical application of tazarotene to normal, acne, or psoriatic skin .
Result of Action
The result of the action of tazarotene, and by extension this compound, is the modulation of gene expression, which can lead to effects such as the inhibition of cell proliferation and hyperplasia, and the suppression of inflammation markers .
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydrothiochromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-11(2)7-8-12-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQYFIDMREWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452079 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66165-06-8 | |
Record name | 4,4-dimethylthiochroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4,4-Dimethylthiochroman?
A1: this compound is a heterocyclic compound. While the provided abstracts do not explicitly state the molecular formula and weight, these can be deduced from its structure:
Q2: What is the structure-activity relationship (SAR) of this compound derivatives in the context of retinoid activity?
A3: Several studies highlight the importance of the this compound moiety and its modifications for retinoid activity [, ]. For instance, incorporating a this compound group into a retinoid structure, along with a terminal benzoic acid or ester group, led to enhanced biological activity in inhibiting phorbol ester-induced ornithine decarboxylase (ODC) activity, comparable to the potent retinoid TTNPB []. This suggests that the specific spatial arrangement and electronic properties conferred by the this compound moiety are crucial for interacting with retinoid receptors and eliciting biological responses.
Q3: Are there any known resistance mechanisms to this compound-containing compounds like Tazarotene?
A3: While the provided abstracts don't directly address resistance mechanisms to Tazarotene, it's important to note that resistance to retinoids can develop. Mechanisms may involve alterations in retinoid receptor expression levels, mutations affecting ligand binding or receptor function, and changes in downstream signaling pathways. Further research would be needed to ascertain if specific resistance mechanisms are associated with this compound-containing retinoids.
Q4: What are the analytical methods used to characterize and quantify this compound and its derivatives?
A5: Various analytical techniques have been employed for this compound derivatives. For instance, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for quantifying Tazarotene and its related substances, demonstrating its suitability for quality control and stability analysis []. Additionally, techniques like NMR and X-ray crystallography have been used to elucidate the structure of this compound derivatives, providing valuable insights into their conformation and spatial arrangements [].
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